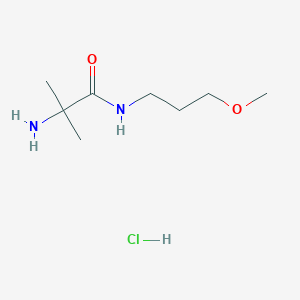
2-氨基-3-(四氢-2H-吡喃-4-基)丙酸
描述
2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid is a useful research compound. Its molecular formula is C8H15NO3 and its molecular weight is 173.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物设计与开发
2-氨基-3-(四氢-2H-吡喃-4-基)丙酸:是一种可用于药物设计和合成的化合物。其结构类似于氨基酸,氨基酸是蛋白质的组成部分。这种相似性使其能够模拟或干扰自然生物过程,使其成为开发新药的宝贵工具。 例如,它可用于创建调节代谢途径的酶抑制剂 .
材料科学
在材料科学中,该化合物形成稳定环状结构的能力使其成为合成具有特定性能的聚合物的理想候选者。 这些聚合物可用于制造具有生物降解性、强度或柔韧性等所需特性的新材料 .
化学合成
该化合物在有机合成中作为重要的中间体。 其反应性侧链可以被修饰以生产各种衍生物,然后可用于合成用于各种化学应用的复杂分子 .
生物偶联
2-氨基-3-(四氢-2H-吡喃-4-基)丙酸:可用于生物偶联技术,其中它连接到生物分子以改变其特性或使其可被检测到。 这在开发诊断工具或靶向药物递送系统中尤其有用 .
分析化学
在分析化学中,该化合物的衍生物可用作色谱法和质谱法中的标准品或试剂。 这有助于识别和定量复杂生物样品 .
神经科学研究
该化合物与神经递质氨基酸的结构相似性表明其在神经科学研究中的潜在应用。 它可用于研究神经递质通路或开发治疗神经疾病的方法 .
生化分析
Biochemical Properties
2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in amino acid metabolism, such as aminotransferases, which facilitate the transfer of amino groups between molecules . These interactions are crucial for maintaining cellular homeostasis and metabolic balance.
Cellular Effects
The effects of 2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the mTOR signaling pathway, which is essential for cell growth and proliferation . Additionally, it can alter gene expression patterns, leading to changes in protein synthesis and cellular responses.
Molecular Mechanism
At the molecular level, 2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit certain kinases, thereby affecting phosphorylation events within the cell . These molecular interactions are critical for regulating cellular activities and maintaining physiological functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over extended periods, leading to altered cellular responses . Understanding these temporal effects is essential for designing experiments and interpreting results accurately.
Dosage Effects in Animal Models
The effects of 2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid vary with different dosages in animal models. Low doses may have minimal impact, while higher doses can lead to significant physiological changes. For example, high doses have been associated with toxic effects, such as liver damage and oxidative stress . Determining the appropriate dosage is crucial for ensuring the compound’s safety and efficacy in experimental settings.
Metabolic Pathways
2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. For instance, it can be metabolized by aminotransferases to form other amino acids, which are then utilized in various metabolic processes . These pathways are essential for maintaining metabolic flux and ensuring the compound’s proper utilization within the cell.
Transport and Distribution
The transport and distribution of 2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate its movement across cellular membranes and its accumulation in specific cellular compartments . Understanding these transport mechanisms is vital for elucidating the compound’s overall effects on cellular function.
Subcellular Localization
The subcellular localization of 2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific organelles, such as the mitochondria or endoplasmic reticulum, where it exerts its biochemical effects . Identifying these localization patterns is crucial for understanding the compound’s role in cellular processes.
属性
IUPAC Name |
2-amino-3-(oxan-4-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c9-7(8(10)11)5-6-1-3-12-4-2-6/h6-7H,1-5,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSHHRIISICNOLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30734386 | |
| Record name | 3-Oxan-4-ylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30734386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
773828-10-7 | |
| Record name | 3-Oxan-4-ylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30734386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[4-Methyl-2-(pentyloxy)phenyl]methanamine](/img/structure/B1527486.png)



methylamine](/img/structure/B1527494.png)
![N-[5-(aminomethyl)pyridin-2-yl]acetamide](/img/structure/B1527496.png)



![6-Bromo-3-iodopyrazolo[1,5-a]pyrimidine](/img/structure/B1527503.png)



